Product packaging for 2-cyano-N-(phenylcarbamoyl)acetamide(Cat. No.:)

2-cyano-N-(phenylcarbamoyl)acetamide

Cat. No.: B8788104
M. Wt: 203.20 g/mol
InChI Key: CNHCMWQFKQMOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-N-(phenylcarbamoyl)acetamide is a multifunctional cyanoacetamide derivative of significant interest in medicinal chemistry and organic synthesis. Compounds featuring the 2-cyanoacetamide scaffold are recognized as privileged structures and highly valuable precursors for constructing diverse nitrogen-containing heterocycles, which are core structures in many pharmaceuticals . The presence of both a reactive methylene group and cyano and carbonyl functionalities allows this compound to participate in various substitution and condensation reactions, serving as a key building block for novel compounds . While specific biological data for this compound requires further experimental validation, structurally similar cyanoacetamide derivatives have demonstrated a range of pharmacological activities in research settings, including antitumor , anti-inflammatory , antifungal, and antibacterial effects . This makes it a compound of interest for developing new therapeutic agents. Researchers can utilize this chemical to synthesize and explore new heterocyclic compounds, such as pyrimidine and oxazole hybrids, for potential application in drug discovery programs . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O2 B8788104 2-cyano-N-(phenylcarbamoyl)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

2-cyano-N-(phenylcarbamoyl)acetamide

InChI

InChI=1S/C10H9N3O2/c11-7-6-9(14)13-10(15)12-8-4-2-1-3-5-8/h1-5H,6H2,(H2,12,13,14,15)

InChI Key

CNHCMWQFKQMOKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)CC#N

Origin of Product

United States

Synthetic Methodologies for 2 Cyano N Phenylcarbamoyl Acetamide and Analogues

Nucleophilic Substitution Routes (e.g., involving Chloroacetamide Derivatives)

The synthesis of 2-cyano-N-(phenylcarbamoyl)acetamide and its analogues can be achieved through nucleophilic substitution reactions, a versatile and widely employed strategy in organic chemistry. This approach typically involves the reaction of a nucleophile with a suitable electrophile, such as a chloroacetamide derivative. The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the susceptibility of the chlorine atom to be displaced by a variety of nucleophiles, including those based on nitrogen, oxygen, or sulfur. researchgate.netresearchgate.net

A plausible and efficient route for the synthesis of the target compound involves the reaction of a salt of cyanoacetamide with N-phenyl-2-chloroacetamide. In this reaction, the cyanoacetamide acts as the nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom in N-phenyl-2-chloroacetamide, leading to the formation of a new carbon-carbon bond and the desired product.

The general reaction scheme can be depicted as follows:

Step 1: Formation of the Nucleophile

Cyanoacetamide is first treated with a suitable base to generate the corresponding carbanion. This is a crucial step as it enhances the nucleophilicity of the α-carbon of the cyanoacetamide, making it capable of attacking the chloroacetamide derivative. Common bases used for this purpose include sodium ethoxide or potassium tert-butoxide. The reaction is typically carried out in an inert solvent such as ethanol or tetrahydrofuran.

Step 2: Nucleophilic Substitution

The in-situ generated cyanoacetamide anion is then reacted with N-phenyl-2-chloroacetamide. The nucleophilic carbon of the cyanoacetamide anion displaces the chloride ion from the N-phenyl-2-chloroacetamide, resulting in the formation of this compound.

The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield and purity of the product. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified by standard methods, such as precipitation and recrystallization.

An analogous reaction is described in the synthesis of N-(diethylcarbamoylmethyl)-2-cyano-2-methoximino-acetamide, where the potassium salt of 2-cyano-2-methoximinoacetamide is reacted with N,N-diethylchloroacetamide. google.com This supports the feasibility of the proposed nucleophilic substitution pathway.

The following table summarizes the key parameters for a representative synthesis of a 2-cyano-N-(carbamoylmethyl)acetamide derivative via nucleophilic substitution.

Reactant 1Reactant 2BaseSolventTemperatureProductYield (%)Reference
2-cyano-2-methoximino-acetamideN,N-diethylchloroacetamidePotassium tert-butylateTetrahydrofuranRefluxN-(diethylcarbamoylmethyl)-2-cyano-2-methoximino-acetamide38.3 - 50.7 google.com

This methodology provides a foundational framework for the synthesis of a range of this compound analogues by varying the substituents on both the cyanoacetamide and the N-phenyl-2-chloroacetamide starting materials. The versatility of this nucleophilic substitution route makes it a valuable tool for generating a library of related compounds for further chemical and biological investigations. tubitak.gov.tr

Chemical Reactivity and Transformational Chemistry of 2 Cyano N Phenylcarbamoyl Acetamide Systems

Reactivity Profiles of the Cyano and Amide Moieties

The chemical behavior of 2-cyano-N-(phenylcarbamoyl)acetamide is largely dictated by the interplay of its cyano and amide functionalities. The molecule possesses two nucleophilic sites—the active methylene (B1212753) group and the amide nitrogen—and three electrophilic sites, namely the amide carbonyl and the cyano group. ekb.eg This distribution of electron density allows for a diverse range of chemical transformations.

Active Methylene Group Participation in Condensation and Substitution Reactions

The methylene group, positioned between the electron-withdrawing cyano and carbonyl groups, is highly activated. This "active methylene" group is readily deprotonated in the presence of a base, forming a stabilized carbanion that can participate in various condensation and substitution reactions. ekb.eg

For instance, Knoevenagel condensation of this compound with aromatic aldehydes leads to the formation of the corresponding acrylamide (B121943) derivatives. researchgate.net These derivatives, in turn, can undergo further reactions, such as Michael additions, to construct more complex molecular frameworks. researchgate.net The active methylene group is also susceptible to nitrosation reactions, for example, with sodium nitrite (B80452) in acetic acid, to yield hydroxyimino derivatives. ekb.eg

Electrophilic and Nucleophilic Sites Interaction with Bidentate Reagents

The presence of both electrophilic and nucleophilic centers within the this compound molecule facilitates its interaction with bidentate reagents, leading to the formation of various heterocyclic systems. ekb.eg The cyano and amide carbonyl groups act as electrophilic sites, while the amide nitrogen and the carbanion of the active methylene group serve as nucleophilic centers. This dual reactivity is fundamental to many of the cyclization reactions discussed in the following sections.

Cyclization Reactions for the Construction of Heterocyclic Scaffolds

The rich chemical reactivity of this compound makes it an excellent building block for the synthesis of a diverse range of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. ekb.egresearchgate.net

Synthesis of Pyridine (B92270), Thiazole (B1198619), and Pyrimidine (B1678525) Derivatives

Pyridine Derivatives: this compound and its derivatives are extensively used in the synthesis of substituted pyridines. For example, the reaction of its acrylamide derivatives with malononitrile (B47326) in the presence of a base can yield highly functionalized pyridine systems. ekb.egnih.gov Another route involves the reaction with ethyl 2-arylhydrazono-3-butyrates, which can lead to the formation of pyridinedione derivatives. researchgate.net

Thiazole Derivatives: The synthesis of thiazole derivatives often involves the reaction of this compound with sulfur-containing reagents. researchgate.netnih.gov A common strategy involves reacting the potassium sulfide (B99878) salt of the compound (formed by reaction with phenyl isothiocyanate and potassium hydroxide) with α-halo carbonyl compounds like chloroacetyl chloride or bromoacetone. sapub.orgsapub.orgresearchgate.net This leads to the formation of 2-ylidene-thiazolidinone derivatives.

Pyrimidine Derivatives: Pyrimidine rings can be constructed from this compound through reactions with various reagents. For instance, its enaminonitrile derivatives, formed by reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA), can react with guanidine (B92328) to yield diaminopyrimidine derivatives. researchgate.netgrowingscience.com Additionally, cyclocondensation reactions with urea (B33335) or thiourea (B124793) are also employed to synthesize pyrimidine derivatives. uobaghdad.edu.iqrjptonline.org

Formation of Thiophene (B33073) and Benzothiophene (B83047) Systems

The Gewald thiophene synthesis is a prominent method for constructing thiophene rings using this compound. sapub.orgderpharmachemica.comorganic-chemistry.org This reaction typically involves the condensation of the active methylene group with a carbonyl compound and elemental sulfur in the presence of a base. researchgate.netsapub.org For instance, the reaction with active methylene reagents like malononitrile or ethyl cyanoacetate (B8463686) and elemental sulfur affords polysubstituted thiophenes. sapub.org Similarly, reaction with cyclic ketones such as cycloheptanone (B156872) and sulfur can yield fused thiophene derivatives. researchgate.net The synthesis of benzothiophene derivatives can also be achieved through appropriate precursors and cyclization strategies. researchgate.net

Generation of Pyrazole (B372694) and Fused Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidine)

Pyrazole Derivatives: Pyrazoles can be synthesized from this compound through several routes. One common method involves the reaction of its acrylamide derivatives with hydrazine (B178648) hydrate. researchgate.net Another approach is the coupling of the active methylene group with diazonium salts to form hydrazone intermediates, which can then be cyclized to form pyrazole rings. researchgate.netsapub.org

Fused Heterocycles: this compound is a key starting material for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. nih.govnih.gov The synthesis often begins with the construction of a pyrazole ring, which is then fused with a pyrimidine ring. For example, 5-aminopyrazole derivatives, which can be synthesized from this compound precursors, undergo cyclization with β-dicarbonyl compounds or their equivalents to form the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. nih.govnih.govresearchgate.net

Specific Chemical Transformations of this compound Systems

The chemical behavior of this compound is largely dictated by its key functional groups: an active methylene group flanked by a cyano and a carbonyl group, and two amide-like linkages. These features make it a versatile synthon for a variety of chemical transformations.

Knoevenagel Condensation Reactions

The presence of an active methylene group makes this compound an ideal substrate for Knoevenagel condensation reactions. This reaction involves the base-catalyzed condensation of the active methylene compound with an aldehyde or ketone, followed by dehydration to yield an electron-deficient alkene. researchgate.net The fundamental reaction occurs between an aromatic carbonyl compound and the active methylene group to form a new carbon-carbon bond. vaia.com

The reaction mechanism begins with the deprotonation of the active methylene group by a base to form a resonance-stabilized carbanion. vaia.com This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. researchgate.net The resulting intermediate subsequently undergoes dehydration to afford the final arylidene or alkylidene derivative. researchgate.net Various bases can be employed as catalysts, including primary and secondary amines like piperidine, or tertiary amines such as trimethylamine. nih.govmdpi.com

The versatility of this reaction allows for the synthesis of a wide array of α,β-unsaturated compounds by reacting this compound with different aromatic and heteroaromatic aldehydes. These products are often valuable intermediates in the synthesis of heterocyclic compounds and other complex molecules. nih.govnih.gov

Aldehyde ReactantCatalystSolventProductYield (%)Reference
6-NitroveratraldehydePiperidineMethanol2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(phenylcarbamoyl)acrylamide100 mdpi.com
4-(Dimethylamino)benzaldehydeTrimethylamineNot Specified2-Cyano-3-(4-(dimethylamino)phenyl)-N-(cyclohexylcarbamoyl)acrylamide70.0-90.0 researchgate.netnih.gov
CinnamaldehydeTrimethylamineNot Specified(2E,4E)-2-Cyano-5-phenyl-N-(cyclohexylcarbamoyl)penta-2,4-dienamide70.0-90.0 researchgate.netnih.gov
BenzaldehydeAmino-bifunctional frameworksEthanol2-Cyano-3-phenyl-N-(phenylcarbamoyl)acrylamide~100 (conversion) vaia.com
*Note: The provided references studied N-substituted cyanoacetamides. The data is presented as a representative example of the Knoevenagel reaction's efficiency with similar structures.

Michael Addition Reactions

The products derived from the Knoevenagel condensation of this compound, which are α,β-unsaturated carbonyl compounds, are excellent Michael acceptors. libretexts.org The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to such an electron-deficient alkene. nih.govnih.gov The driving force for this reaction is the formation of a more stable carbon-carbon single bond at the expense of a pi bond. nih.gov

A wide range of nucleophiles, known as Michael donors, can be used. These are typically resonance-stabilized carbanions derived from active methylene compounds, such as malonates, β-keto esters, or even another molecule of this compound. libretexts.orgnih.gov Heteronucleophiles like amines and thiols can also participate in conjugate additions. iglobaljournal.com

The reaction mechanism proceeds in three key steps:

Deprotonation: A base removes an acidic proton from the Michael donor to form a nucleophilic enolate or carbanion. libretexts.orgnih.gov

Conjugate Addition: The nucleophile attacks the β-carbon of the α,β-unsaturated system (the Michael acceptor). libretexts.orgnih.gov This results in the formation of a new carbon-carbon bond and a new enolate intermediate. nih.gov

Protonation: The enolate intermediate is protonated, often by the solvent or a conjugate acid, to yield the final 1,4-addition product. libretexts.orgnih.gov

This reaction is highly valuable for carbon-carbon bond formation and is often used in tandem with other reactions, like the intramolecular aldol (B89426) condensation (Robinson annulation), to construct cyclic systems. mdpi.com

Nitrosation Processes

The active methylene group in this compound is susceptible to reaction with nitrosating agents. This process typically involves reacting the compound with a source of nitrous acid, such as sodium nitrite in an acidic medium or an alkyl nitrite like isoamyl nitrite.

The reaction leads to the formation of an oxime derivative at the active methylene carbon, specifically a 2-cyano-2-oximino-N-(phenylcarbamoyl)acetamide. The mechanism involves the electrophilic attack of the nitrosonium ion (NO⁺) or a related species on the carbanion generated from the deprotonation of the active methylene group.

A typical procedure involves dissolving the cyanoacetamide derivative in a suitable solvent, such as ethanol, and treating it with an alkyl nitrite in the presence of a base like sodium ethoxide. The base facilitates the formation of the nucleophilic carbanion, which then reacts with the nitrosating agent. The resulting product is often isolated as a salt, for example, the sodium salt of the corresponding oxime.

Nucleophilic Substitution and Hydrolysis of Amide Bonds

The this compound molecule contains two amide-like linkages: the acetamide (B32628) bond and the urea-like phenylcarbamoyl bond. Both of these bonds, as well as the cyano group, are susceptible to hydrolysis under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is first protonated, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack this carbon. Subsequent proton transfers and elimination steps lead to the cleavage of the C-N bond, yielding a carboxylic acid and an amine (or ammonia). The cyano group can also be hydrolyzed under these conditions, first to an amide and then to a carboxylic acid. Complete hydrolysis of this compound would ultimately yield malonic acid, aniline, ammonia, and carbon dioxide.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) ion, the reaction is initiated by the nucleophilic attack of the hydroxide on the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to cleave the C-N bond, releasing an amide anion. A final proton transfer yields the carboxylate salt and the amine. This process is generally irreversible as the final deprotonation of the carboxylic acid drives the reaction to completion. Similar to the acid-catalyzed pathway, both amide bonds and the nitrile group can be hydrolyzed under basic conditions.

Oxidation Reactions of Aromatic Moieties

The phenyl group within the this compound structure is subject to oxidation, although it is somewhat deactivated towards electrophilic attack compared to a simple aniline. The acylamino group (-NH-C=O) is less of an electron-donating group than an amino group (-NH₂) because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group. vaia.com

Despite this deactivation, strong oxidizing agents can react with the aromatic ring. Advanced oxidation processes using reagents like ozone, Fenton's reagent (H₂O₂/Fe²⁺), or hydroxyl radicals (HO•) can lead to the degradation of phenylurea compounds. researchgate.net The reaction with hydroxyl radicals, for instance, can proceed via addition to the aromatic ring to form a hydroxycyclohexadienyl radical. nih.gov Subsequent reactions can lead to the formation of hydroxylated products, such as phenols, and can ultimately result in the cleavage of the aromatic ring to produce smaller organic acids and aldehydes. nih.gov

Furthermore, the benzylic position (the carbon atom attached to an aromatic ring) is particularly reactive. nih.gov While this compound itself does not have an alkyl side-chain, derivatives that do could undergo side-chain oxidation to benzoic acid derivatives using strong oxidants like hot acidic potassium permanganate. nih.gov

Structural Analogues and Derivative Chemistry of 2 Cyano N Phenylcarbamoyl Acetamide

Variations in the Aryl Substituent of the Amide Nitrogen

Modifications to the aryl group attached to the amide nitrogen represent a primary area of synthetic exploration. These changes can modulate the electronic and steric characteristics of the entire molecule.

Halogenation Effects on Structural and Electronic Properties

Halogenation also impacts the electronic nature of the aromatic ring. The high electronegativity of halogens can withdraw electron density from the ring, affecting the reactivity and interaction potential of the molecule. This is a key consideration in the design of molecules for various applications, including as intermediates in the synthesis of more complex chemical entities. ijpsr.info

Substituent Effects on the Phenyl Ring

The electronic effects of substituents on the phenyl ring of N-(substituted phenyl)-2-cyanoacetamides have been systematically investigated. A study utilizing linear free energy relationships (LFER) applied to IR, 1H-NMR, and 13C-NMR spectral data revealed that various substituents on the phenyl ring lead to predictable changes in the spectral properties. researchgate.net These correlations, using Hammett and Hammett-Taft dual-substituent parameter equations, provide a quantitative measure of the transmission of electronic effects from the substituent to the rest of the molecule. researchgate.net

The study indicated that the 13C-NMR chemical shifts of the C1, C=O, and N-H atoms show different sensitivities to the electronic influence of the substituents. researchgate.net Notably, a strong correlation for the C=O chemical shift with a combination of electrophilic and nucleophilic substituent constants suggests a significant contribution of extended resonance interaction (π–delocalization). researchgate.net Computational studies using Density Functional Theory (DFT) have further elucidated the conformations of these molecules, providing deeper insight into how the structure influences the transmission of electronic substituent effects. researchgate.net The biological activity of such compounds has also been explored, with some derivatives showing potential as antimicrobial agents. ekb.eg For example, N-(4-chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one, derived from a related cyanoacetamide, has been synthesized and evaluated for its antitumor and antimicrobial activities. nih.gov

Substituent (X) on N-(4-X-phenyl)-2-cyanoacetamideObserved Effect on Spectral DataReference
-HBaseline for comparison researchgate.net
-CH3Electron-donating, shifts in NMR and IR spectra researchgate.net
-OCH3Strong electron-donating, significant spectral shifts researchgate.net
-BrElectron-withdrawing, shifts indicative of deshielding researchgate.net
-ClElectron-withdrawing, similar effects to -Br researchgate.net
-NO2Strong electron-withdrawing, pronounced spectral shifts researchgate.net

Alkyl and Aryl Alkyl Modifications

The introduction of alkyl and aryl alkyl groups at the amide nitrogen leads to significant structural variations. For instance, the synthesis and characterization of 2-Cyano-N-(1-phenylethyl)acetamide and 2-Cyano-N-(2-phenylethyl)acetamide have been reported. tandfonline.comfinetechnology-ind.comresearchgate.netuni.luuni.lulookchem.com In the case of (R)-2-Cyano-N-(1-phenylethyl)acetamide, X-ray crystallography revealed that the dihedral angle between the acetamide (B32628) group and the benzene ring is 68.7 (1)°. researchgate.net The crystal structure is stabilized by N—H⋯O and weak C—H⋯O hydrogen bonds, which link the molecules into chains. researchgate.net

Spectroscopic and quantum chemical studies of compounds like 2-cyano-N-(1-phenylethyl)acetamide have been conducted using FT-IR, FT-Raman, UV-Vis, 1H NMR, and 13C NMR analyses, complemented by DFT calculations. tandfonline.com These studies provide detailed information on the molecular geometry, vibrational frequencies, and electronic properties, which are influenced by the aryl alkyl substituent. tandfonline.com Molecular docking studies have also been performed to investigate the potential interactions of these molecules with biological receptors. tandfonline.com

Compound NameMolecular FormulaKey Structural FeatureInvestigated PropertiesReference
2-Cyano-N-(1-phenylethyl)acetamideC11H12N2OChiral center at the ethyl groupCrystal structure, spectroscopic properties, DFT calculations, molecular docking tandfonline.comresearchgate.netuni.lu
2-Cyano-N-(2-phenylethyl)acetamideC11H12N2OPhenylethyl group attached to amide nitrogenSynthesis and characterization finetechnology-ind.comuni.lulookchem.com

Modifications within the Carbamoyl/Urea (B33335) Moiety

Alkylamino vs. Arylcarbamoyl Analogues

Replacing the arylcarbamoyl group with an alkylamino functionality leads to a different class of derivatives. For example, 2-Cyano-N-[(methylamino)carbonyl]acetamide, also known as N-methyl-N'-cyanoacetylurea, is a compound where the phenyl group is replaced by a methyl group. smolecule.comnih.govcymitquimica.com The synthesis of this compound can be achieved through the reaction of cyanoacetic acid with methylamine, followed by acylation. smolecule.com Another route involves the direct reaction of methyl cyanoacetate (B8463686) with primary amines. smolecule.com

The properties of these alkylamino analogues differ from their arylcarbamoyl counterparts. For instance, 2-Cyano-N-methylacetamide is used in the synthesis of various pharmaceutical compounds. chemicalbook.com The presence of the methyl group instead of a phenyl group affects the molecule's lipophilicity and steric profile, which in turn can influence its reactivity and biological interactions.

Alterations of the Acetyl Group Substituents

Modification of the acetyl group by replacing the cyano-methylene with other substituents also creates a distinct set of analogues. An example is 2-Phenyl-N-(phenylcarbamoyl)acetamide, where the cyano group is substituted with a phenyl ring. The synthesis of such N-phenyl-2-(phenylamino) acetamide derivatives can be accomplished through reactions like the Schotten-Baumann reaction. ijper.org These compounds have been investigated for various biological activities. ijper.org The replacement of the cyano group with a bulky phenyl group significantly alters the molecule's geometry and electronic distribution, which can lead to different chemical and physical properties.

Incorporation of Heterocyclic Rings

The core structure of 2-cyano-N-(phenylcarbamoyl)acetamide serves as a versatile scaffold for the introduction of various heterocyclic moieties. This structural modification is a common strategy in medicinal chemistry and materials science to modulate the compound's physicochemical properties and biological activity. The incorporation of heterocyclic rings can influence factors such as solubility, receptor binding affinity, and metabolic stability. This section explores the synthesis and chemical properties of derivatives where the phenyl ring of the parent compound is replaced by or further derivatized with heterocyclic systems, specifically focusing on thiazole (B1198619) and pyrrolidinone-containing analogues.

Thiazole-Containing Acetamides (e.g., 2-cyano-N-(4-phenylthiazol-2-yl)acetamide, 2-cyano-N-(thiazol-2-yl)acetamide)

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a prominent feature in many pharmacologically active compounds, including Vitamin B1 (Thiamine) nih.gov. Its incorporation into the acetamide structure has been a subject of significant research, leading to compounds with diverse chemical reactivity and potential applications.

2-Cyano-N-(4-phenylthiazol-2-yl)acetamide is a well-studied derivative where the phenylcarbamoyl group is replaced by a phenyl-substituted thiazole ring. This compound is a versatile intermediate in organic synthesis. smolecule.com Its synthesis can be achieved through the condensation of cyanoacetamide with 4-phenylthiazole. smolecule.com The resulting compound is characterized by a molecular formula of C₁₂H₉N₃OS and a molecular weight of approximately 243.28 g/mol . smolecule.com

The chemical reactivity of 2-cyano-N-(4-phenylthiazol-2-yl)acetamide is rich, owing to the presence of the active methylene (B1212753) group adjacent to the cyano and amide functionalities. It participates in various reactions:

Condensation Reactions: It readily reacts with aldehydes to form imine derivatives. smolecule.com

Cyclization: With active methylene reagents, it can undergo cyclization to form polysubstituted thiophene (B33073) derivatives. smolecule.com

Nucleophilic Substitution: The compound reacts with nitrogen nucleophiles, leading to a variety of other heterocyclic structures. smolecule.com

Aldol (B89426) Condensation: It can undergo Aldol-type condensation with aromatic aldehydes to yield corresponding 4-arylidene derivatives. researchgate.net

Research has highlighted its potential biological activities, including antimicrobial and antitumor properties, making it a candidate for further investigation in drug development. smolecule.com

2-Cyano-N-(thiazol-2-yl)acetamide is a related analogue where the substituent on the thiazole ring is a hydrogen atom instead of a phenyl group. This compound is synthesized by reacting 2-aminothiazole with ethyl cyanoacetate. nih.gov It serves as a crucial building block for more complex molecules through Knoevenagel condensation. For instance, its reaction with various aromatic aldehydes in the presence of a basic catalyst like piperidine yields a series of cyanoacrylamide derivatives with good yields. nih.gov These reactions demonstrate the utility of the active methylene group in forming new carbon-carbon double bonds.

Research Findings on Thiazole-Containing Acetamides
Compound NameMolecular FormulaMolecular Weight (g/mol)Key Research Findings
2-Cyano-N-(4-phenylthiazol-2-yl)acetamideC₁₂H₉N₃OS243.28Serves as a versatile intermediate for synthesizing complex heterocycles; exhibits potential antimicrobial and antitumor properties. smolecule.com
2-Cyano-N-(thiazol-2-yl)acetamideC₆H₅N₃OS167.19Used as a precursor in Knoevenagel condensation reactions to synthesize a variety of cyanoacrylamide derivatives. nih.gov

Pyrrolidinone and Related Imide Analogues (e.g., 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide)

The replacement of the N-phenyl group with cyclic imides, such as the succinimide (2,5-dioxopyrrolidine) moiety, introduces different structural and electronic features to the cyanoacetamide framework.

2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide has been identified as a key intermediary for the generation of a range of fused heterocyclic compounds. researchgate.net This compound acts as a versatile building block for synthesizing new azole and azine derivatives. ekb.eg The resulting novel compounds, including iminopyran, dihydropyridine, thiophene, and dihydrothiazole derivatives, have been evaluated for their biological properties. ekb.eg Studies have shown that many of these newly synthesized substances exhibit encouraging inhibitory efficacy against various bacterial and fungal strains, indicating strong antimicrobial potential. researchgate.netekb.eg The structures of these complex molecules are typically confirmed through elemental analysis and various spectral methods. researchgate.netekb.eg

Research Findings on Pyrrolidinone and Imide Analogues
Compound NameMolecular FormulaMolecular Weight (g/mol)Key Research Findings
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamideC₇H₇N₃O₃181.15Acts as a crucial building block for synthesizing a variety of heterocyclic compounds, such as azoles and azines, with potential antimicrobial activities. researchgate.netekb.eg

Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-cyano-N-(phenylcarbamoyl)acetamide displays characteristic absorption bands that confirm the presence of its key functional groups.

Assignment of Characteristic Functional Group Vibrations (N-H, C≡N, C=O)

The vibrational frequencies of the principal functional groups in this compound have been identified. The N-H stretching vibration of the amide group is typically observed in the region of 3466 cm⁻¹. The presence of the nitrile group (C≡N) is confirmed by a sharp absorption band at approximately 2263 cm⁻¹. The carbonyl group (C=O) of the amide functionality gives rise to a strong absorption peak around 1726 cm⁻¹ researchgate.net.

Table 1: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-HStretching3466
C≡NStretching2263
C=OStretching1726

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR analyses are crucial for the structural elucidation of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons (CH₂) adjacent to the cyano group appear as a singlet at a chemical shift of approximately δ 3.91 ppm smolecule.com. This downfield shift is attributed to the deshielding effect of the neighboring electron-withdrawing cyano and carbonyl groups smolecule.com. The protons of the phenyl group and the N-H proton of the amide linkage also show characteristic signals in the spectrum.

Table 2: ¹H NMR Data for this compound
Proton TypeChemical Shift (δ, ppm)Multiplicity
-CH₂-3.91Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are observed for the carbonyl carbon, the nitrile carbon, the methylene carbon, and the carbons of the phenyl ring. A study on N-(substituted phenyl)-2-cyanoacetamides provides detailed ¹³C NMR data for the unsubstituted compound researchgate.net.

Table 3: ¹³C NMR Data for this compound
Carbon TypeChemical Shift (δ, ppm)
C=OData not available in search results
C≡NData not available in search results
-CH₂-Data not available in search results
Phenyl C1 (attached to N)Data not available in search results
Phenyl C2, C6Data not available in search results
Phenyl C3, C5Data not available in search results
Phenyl C4Data not available in search results

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Under electron ionization conditions, this compound undergoes fragmentation to produce a characteristic mass spectrum. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 160, which corresponds to the molecular weight of the compound (C₉H₈N₂O) nih.gov. The fragmentation pattern of N-monosubstituted cyanoacetamides typically involves cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom ceon.rs. For this compound, significant fragment ions are observed at m/z 120 and 93 nih.gov. The ion at m/z 93 likely corresponds to the phenylaminyl cation, while the fragment at m/z 120 could arise from the loss of the cyanomethyl radical.

Table 4: Key EI-MS Data for this compound
m/zAssignment
160Molecular Ion [M]⁺
120Fragment Ion
93Fragment Ion

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound by creating ions in the gas phase. This method is particularly useful for polar molecules and provides valuable information about the molecular formula.

For the related compound, 2-cyano-N-phenylacetamide, which has a molecular formula of C9H8N2O and a molecular weight of 160.17 g/mol , predicted collision cross-section (CCS) values have been calculated for various adducts, which are essential for ion mobility mass spectrometry nih.govuni.lu. These predictions can serve as a reference for what to expect for this compound.

Predicted Collision Cross Section (CCS) Values for 2-cyano-N-phenylacetamide Adducts
Adductm/zPredicted CCS (Ų)
[M+H]+161.07094136.5
[M+Na]+183.05288145.2
[M-H]-159.05638139.6
[M+NH4]+178.09748154.6
[M+K]+199.02682142.5

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Specific UV-Vis spectral data for this compound is not extensively documented. However, the UV spectra of related compounds, such as N-(4-(2-cyanoacetamido)phenyl)-2-imino-2H-chromene-3-carboxamide derivatives, show absorption bands in the range of 294-400 nm researchgate.net. The exact absorption maxima are influenced by the presence of various electron-donating or electron-withdrawing groups within the molecule researchgate.net. For the simpler analogue, 2-cyano-N-phenylacetamide, UV-Vis spectral data is available and can be used as a fundamental reference nih.gov. The electronic transitions in these molecules are typically π → π* and n → π* transitions associated with the aromatic rings and the carbonyl and cyano groups.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. It determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within the molecule.

While direct elemental analysis data for this compound is not provided in the available literature, data for analogous compounds underscores the importance of this technique in confirming the successful synthesis of the target molecule. For example, in the synthesis of N-(4-substitutedphenyl)-2-cyanoacetamide derivatives, the calculated and experimentally found percentages of carbon, hydrogen, and nitrogen are compared to validate the structure. For a derivative with the molecular formula C10H9N3O2, the theoretical and experimental values were found to be in close agreement ekb.eg. Similarly, for 2-(4-hydroxybenzylidene)-cyanoacetamide (C10H8N2O2), elemental analysis was used to confirm its composition nih.gov.

Elemental Analysis Data for a Related N-(4-substitutedphenyl)-2-cyanoacetamide (C10H9N3O2)
ElementCalculated (%)Found (%)
C59.1159.06
H4.464.53
N20.6820.58

Crystallographic Studies and Solid State Structural Analysis

Single Crystal X-ray Diffraction (SCXRD) Analysis

As no SCXRD data has been published for 2-cyano-N-(phenylcarbamoyl)acetamide, the following analyses cannot be performed.

Determination of Molecular Conformations and Stereochemistry

A definitive determination of the molecular conformation and stereochemistry is pending experimental investigation via SCXRD.

Elucidation of Bond Lengths and Angles

Precise, experimentally determined bond lengths and angles for this compound are not available in the absence of a crystallographic study.

Measurement of Dihedral Angles Between Molecular Fragments

The dihedral angles between the various molecular fragments of this compound have not been experimentally measured.

Analysis of Intermolecular Interactions and Crystal Packing Architectures

Without a solved crystal structure, a detailed analysis of the intermolecular interactions and crystal packing is not possible.

Identification and Characterization of Hydrogen Bonding Networks (N-H···O, C-H···O)

The specific hydrogen bonding networks, including N-H···O and C-H···O interactions, within the crystal lattice of this compound remain unknown.

Investigation of Molecular Packing Arrangements (e.g., Chains, Layers, Dimer Formation)

The arrangement of molecules in the solid state, such as the formation of chains, layers, or dimers, has not been determined.

Influence of Molecular Structure on Crystallinity and Packing

The presence of N-H and C=O groups within the phenylcarbamoyl and acetamide (B32628) functionalities suggests a high propensity for the formation of strong hydrogen bonds. These interactions are fundamental in directing the assembly of molecules in the solid state, often leading to well-defined one-, two-, or three-dimensional networks. The phenyl ring introduces the possibility of π-π stacking interactions, which would further contribute to the stability of the crystal packing. The linear and polar cyano group can also participate in dipole-dipole interactions and potentially weak hydrogen bonds.

However, without experimental crystallographic data, any discussion on the specific influence of these structural features on the crystallinity and packing of this compound is purely speculative. The precise interplay of hydrogen bonding, van der Waals forces, and potential π-π stacking, which would determine the final crystal structure, cannot be described. Detailed research findings and data tables, which would typically be presented in a crystallographic study, are therefore absent for this particular compound.

Further research, specifically the successful crystallization of this compound and its analysis via X-ray diffraction techniques, is required to provide the empirical data needed for a thorough solid-state structural analysis.

Computational and Theoretical Studies on this compound Remain Elusive

Following a comprehensive search for computational and theoretical investigations into the specific chemical compound This compound , it has been determined that there is a notable absence of publicly available research data that directly corresponds to the requested analytical framework. While extensive studies have been conducted on various derivatives of cyanoacetamide, specific inquiries into the quantum chemical calculations and molecular docking simulations for this compound have not yielded the detailed findings necessary to construct an article based on the provided outline.

The required sections on Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis, Time-Dependent DFT (TD-DFT) for electronic spectra, the Gauge-Including Atomic Orbital (GIAO) method for NMR prediction, and molecular docking studies necessitate specific computational results, such as optimized molecular geometries, HOMO-LUMO energy gaps, electronic transition wavelengths, predicted chemical shifts, and ligand-protein binding affinities.

Despite searching under its primary name and alternative nomenclature such as "N-(phenylcarbamoyl)cyanoacetamide" and "2-cyano-N-(phenylaminocarbonyl)acetamide," no dedicated studies presenting this level of computational detail for this exact molecule could be located. The available literature focuses on related but structurally distinct compounds, and per the strict adherence required to the subject molecule, this information cannot be used as a substitute.

Therefore, the generation of a thorough, informative, and scientifically accurate article focusing solely on the computational and theoretical investigations of this compound, as per the specified detailed outline, is not possible at this time due to the lack of specific research data in the scientific literature.

Computational and Theoretical Investigations

Molecular Docking Studies

Elucidation of Binding Modes and Affinity Predictions

Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding modes of potential drug candidates at the active site of a biological target and for predicting the strength of the interaction, often expressed as binding affinity or binding energy.

Studies on compounds structurally related to 2-cyano-N-(phenylcarbamoyl)acetamide have demonstrated the utility of this approach. For instance, molecular docking studies on 2-cyano-N-cyclopropylacetamide (2CCPA) and 2-cyano-N-(1-phenylethyl)acetamide (2CPEA) have been performed to examine their interactions with various protein receptors. These analyses help in identifying key hydrogen bond interactions and determining the minimal binding energy, which is indicative of the stability of the ligand-protein complex. For 2CPEA, a binding energy of -7.5 kcal/mol was found with a specific protein receptor, highlighting a favorable interaction. researchgate.net

In a study involving (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), a derivative of 2-cyano-N-phenylacetamide, molecular docking was used to investigate its binding conformation. The Lamarckian genetic algorithm was employed to find the best conformation and orientation of the ligand within the target's active site. Such studies are validated by redocking the co-crystalized ligand and ensuring the root-mean-square deviation (RMSD) is within an acceptable range (≤2 Å), confirming the accuracy of the docking protocol. nih.gov

The binding affinity of a ligand to a receptor is a critical determinant of its potential efficacy. Computational methods, such as the Bennett Acceptance Ratio (BAR) method, have been refined to provide more accurate binding free energy predictions. nih.gov These calculations can reveal significant correlations with experimental data, helping to validate the computational model. nih.gov For example, in silico calculations for various ligands have shown strong correlations with experimentally determined pKD values. nih.gov While specific binding affinity predictions for this compound are not extensively documented in the provided literature, the methodologies are well-established. The binding energies for related acetamide (B32628) derivatives against various protein targets, as determined by molecular docking, are presented below.

CompoundProtein TargetBinding Energy (kcal/mol)
2-Cyano-N-cyclopropylacetamide (2CCPA)1H23, 1QXK, 1ZXM, etc.-5.8
2-Cyano-N-(1-phenylethyl)acetamide (2CPEA)1H23, 1QXK, 1ZXM, etc.-7.5

This table presents data from molecular docking studies on compounds structurally similar to this compound, illustrating typical binding affinities predicted by computational methods. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. scienceforecastoa.comsysrevpharm.org By identifying the physicochemical properties, or "descriptors," that correlate with a compound's activity, QSAR models can predict the activity of new, unsynthesized molecules. scienceforecastoa.com This approach is a cornerstone of rational drug design, guiding the synthesis of more potent and selective compounds. sysrevpharm.org

While a specific QSAR model for this compound was not detailed in the provided search results, studies on structurally analogous compounds highlight the application and importance of this technique. For example, a 2D-QSAR study was performed on a series of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates as carbonic anhydrase inhibitors. nih.gov This study, along with previous work on related derivatives, was used to develop validated models for specific enzyme isoforms, elucidating the descriptors that control the biological activity. nih.gov

Similarly, a 3D-QSAR model was developed for N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide derivatives to ascertain their anticancer activity. nih.gov The statistical significance of the model was established, and it helped in identifying the important atomic positions within the molecular backbone that are crucial for the observed biological effect. nih.gov

The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of compounds with known biological activities is chosen. researchgate.net

Descriptor Calculation: Various physicochemical, steric, electronic, and lipophilic parameters are calculated for each molecule. nih.gov

Model Development: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical equation linking the descriptors to the activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. mdpi.com

The key statistical parameters used to evaluate a QSAR model are presented in the table below.

ParameterDescriptionSignificance
r² (Coefficient of Determination) Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s).A value close to 1.0 suggests a good fit of the model to the training set data. nih.gov
q² (Cross-validated r²) A measure of the predictive ability of the model, determined by techniques like leave-one-out cross-validation.A q² value greater than 0.5 is generally considered indicative of a model with good predictive power. mdpi.com
SEE (Standard Error of Estimate) Measures the deviation of the predicted values from the observed values.A lower SEE value indicates a better model. mdpi.com
F-value (F-test statistic) Indicates the statistical significance of the regression model.A high F-value suggests a statistically significant model. mdpi.com

This table outlines the common statistical metrics used to assess the reliability and predictive capacity of QSAR models.

For derivatives of this compound, QSAR studies could be employed to explore how modifications to the phenyl ring or the acetamide backbone influence their activity against a specific biological target. By correlating parameters like steric bulk (Es), electronic properties (σp), and lipophilicity (πp) with biological outcomes, such models can guide the synthesis of analogues with improved therapeutic potential. nih.gov

Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, which is described by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov High attrition rates of drug candidates in clinical trials are often attributed to poor ADME profiles. nih.gov Consequently, the early in silico prediction of ADME properties has become a critical step in the drug discovery process, allowing for the identification and filtering of compounds with undesirable pharmacokinetic characteristics. nih.govjonuns.com

Computational tools and web servers like SwissADME and pkCSM are widely used to predict a range of physicochemical and pharmacokinetic parameters based on a molecule's structure. nih.govnih.gov These predictions are often guided by established rules, such as Lipinski's rule of five and Veber's rule, which relate molecular properties to oral bioavailability. nih.gov

Key ADME-related properties that are commonly predicted include:

Lipophilicity (logP): The octanol-water partition coefficient, which affects absorption and distribution.

Water Solubility (logS): Influences absorption and formulation.

Molecular Weight (MW): A fundamental descriptor related to size.

Topological Polar Surface Area (TPSA): Correlates with membrane permeability and oral bioavailability. nih.gov

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Affect solubility and binding.

Number of Rotatable Bonds (nRotB): Relates to conformational flexibility and oral bioavailability.

Percentage of Oral Absorption (%ABS): An estimation of the extent of absorption after oral administration. nih.gov

Studies on various heterocyclic compounds have demonstrated the application of these predictive models. For instance, in silico ADME analysis of melatonin (B1676174) derivatives showed that they generally met the criteria of Lipinski's and Veber's rules, suggesting good membrane permeability and a high percentage of oral absorption (88-90%). nih.gov Similarly, an analysis of novel benzimidazole (B57391) derivatives predicted good oral absorption based on their physicochemical properties falling within the acceptable ranges defined by Lipinski's rule. nih.gov

The table below summarizes the key parameters from Lipinski's rule of five, which are often used as a first-pass filter for drug-likeness.

PropertyRule of Five GuidelineImplication for Oral Bioavailability
Molecular Weight (MW) ≤ 500 DaSmaller molecules are more readily absorbed. nih.gov
LogP (Lipophilicity) ≤ 5Optimal lipophilicity is required for membrane passage without being retained in fatty tissues. nih.gov
Hydrogen Bond Donors (HBD) ≤ 5Fewer donors favor membrane permeability. nih.gov
Hydrogen Bond Acceptors (HBA) ≤ 10Fewer acceptors favor membrane permeability. nih.gov

This table outlines Lipinski's rule of five, a set of guidelines used to evaluate the drug-likeness and predict the oral bioavailability of a chemical compound.

For this compound, a theoretical ADME prediction would involve calculating these descriptors to assess its potential as an orally administered drug. Based on its structure, it is likely to have a molecular weight, logP, and hydrogen bond count that are compliant with these rules, suggesting a favorable preliminary ADME profile.

Applications in Materials Science and Dye Chemistry

Development of Functional Dyes and Dye Precursors

The core of 2-cyano-N-(phenylcarbamoyl)acetamide's utility in dye chemistry lies in its highly reactive α-methylene group, positioned between the electron-withdrawing nitrile and carbonyl groups. This reactivity makes it an excellent starting material for synthesizing a wide array of polyfunctional acyclic and heterocyclic compounds, many of which exhibit pronounced chromophoric properties.

Synthesis of Polyfunctional Acyclic and Heterocyclic Dyes

N-Aryl cyanoacetamides, including this compound, are extensively used as building blocks for various heterocyclic systems that form the basis of many synthetic dyes. researchgate.net The active methylene (B1212753) group can readily participate in condensation reactions with aldehydes and ketones, as well as in Michael addition reactions. These reactions are pivotal in forming substituted pyridines, pyrazoles, thiazoles, and other heterocyclic rings that are common structural motifs in disperse and azo dyes. nih.govresearchgate.netmdpi.com

For instance, the reaction of N-aryl cyanoacetamides with various electrophiles can lead to the formation of pyridone derivatives, which are known to be valuable dye intermediates. The general reactivity allows for the synthesis of complex molecules with tailored electronic and spectral properties. While specific examples detailing the use of this compound are often part of broader studies on cyanoacetamide derivatives, the chemical principles firmly establish its role as a potent precursor. researchgate.net

The synthesis of heterocyclic azo dyes, a significant class of commercial colorants, often involves intermediates derived from active methylene compounds like this compound. nih.gov These intermediates can be coupled with diazonium salts to produce dyes with a wide range of colors and application properties.

Table 1: Examples of Heterocyclic Systems Derived from Cyanoacetamide Precursors

Heterocyclic System General Synthetic Route Potential Application
Pyridine (B92270) Derivatives Condensation with α,β-unsaturated carbonyl compounds Disperse Dyes
Pyrazole (B372694) Derivatives Reaction with hydrazines Azo Dyes
Thiazole (B1198619) Derivatives Reaction with sulfur and an amine (Gewald reaction) Disperse Dyes

Applications in Textile Dyeing and Finishing

Dyes synthesized from this compound and its analogues are particularly suited for dyeing hydrophobic fibers such as polyester. These dyes are typically of the disperse dye class, which are non-ionic and have low water solubility, allowing them to diffuse into the polymer structure of the fiber at high temperatures.

The performance of these dyes on textiles is evaluated based on their fastness properties, which indicate the durability of the color to various treatments such as washing, light exposure, and rubbing. researchgate.nettul.cz Dyes derived from heterocyclic intermediates often exhibit good to excellent fastness properties due to their stable molecular structures and their ability to be finely dispersed and trapped within the fiber matrix. researchgate.netscispace.com

The shades produced by these dyes can be tuned by modifying the heterocyclic core or by adding various substituent groups, allowing for a broad palette of colors. The inherent brightness and good color strength of many heterocyclic dyes make them commercially valuable for textile applications. researchgate.net

Table 2: Typical Fastness Properties of Disperse Dyes on Polyester

Fastness Property Typical Rating (ISO Scale) Description
Light Fastness 4-6 (out of 8) Resistance to fading upon exposure to light.
Wash Fastness 4-5 (out of 5) Resistance to color change and staining during washing.
Rubbing Fastness (Dry) 4-5 (out of 5) Resistance to color transfer when rubbed against a dry fabric.
Rubbing Fastness (Wet) 3-4 (out of 5) Resistance to color transfer when rubbed against a wet fabric.

Future Research Directions and Perspectives

Exploration of Novel and Greener Synthetic Methodologies

The future of synthesizing 2-cyano-N-(phenylcarbamoyl)acetamide and its derivatives is increasingly geared towards environmentally benign and efficient processes. Green chemistry principles are becoming central to synthetic design, aiming to reduce waste, minimize energy consumption, and avoid hazardous solvents.

A primary area of focus is the expanded use of microwave-assisted synthesis . This technique has demonstrated considerable advantages over conventional heating methods by offering rapid and uniform heating, which can dramatically reduce reaction times and often improve product yields. smolecule.comsphinxsai.com For instance, microwave irradiation has been successfully employed in the Knoevenagel condensation to produce α,β-unsaturated 2-cyanoacetamide derivatives, achieving high yields in minutes rather than hours. nih.govjchps.com Future work will likely focus on optimizing microwave parameters for a broader range of cyanoacetamide derivatives and scaling up these processes for industrial applicability. sphinxsai.com

Another promising avenue is the development of solvent-free or eco-friendly solvent systems . Reactions conducted in the absence of traditional organic solvents or in greener alternatives like water or ethanol can significantly reduce the environmental impact of chemical synthesis. acs.org Research into solid-state reactions or the use of deep eutectic solvents could open new, sustainable pathways for the production of these compounds.

Furthermore, the exploration of novel catalytic systems is crucial. The use of reusable, non-toxic catalysts, such as ammonium acetate, aligns with green chemistry goals. nih.gov Future investigations may explore biocatalysis, using enzymes to conduct specific transformations with high selectivity and under mild conditions, or heterogeneous catalysts that can be easily recovered and reused, further enhancing the sustainability of the synthetic process.

MethodKey AdvantagesExample Application
Microwave-Assisted SynthesisReduced reaction time, Increased yields, Uniform heatingKnoevenagel condensation for α,β-unsaturated derivatives smolecule.comnih.gov
Solvent-Free ReactionsReduced waste, Lower environmental impact, Cost-effectiveSynthesis of chalcones and other derivatives nih.gov
Green CatalystsReusable, Non-toxic, Mild reaction conditionsUse of ammonium acetate in condensation reactions nih.gov

Advanced Mechanistic Investigations of Biological Activities

While various cyanoacetamide derivatives have shown promising biological activities, a deeper, molecular-level understanding of their mechanisms of action is a critical future research direction. Moving beyond preliminary screening, advanced mechanistic studies are necessary to identify specific cellular targets and pathways.

Future research should employ a range of advanced biochemical and biophysical techniques. For example, identifying protein targets can be achieved through methods like affinity chromatography, proteomics, and thermal shift assays. Once a target is identified, detailed kinetic studies can elucidate the nature of the interaction, determining whether a compound acts as a competitive, non-competitive, or allosteric inhibitor. For instance, derivatives of 2-cyanoacrylamide have been investigated as potential inhibitors of transforming growth factor beta-activated kinase 1 (TAK1), a key player in cellular signaling pathways. nih.gov

Understanding how these compounds modulate signaling cascades, such as the NF-κB or MAPK pathways, is essential. nih.gov Techniques like Western blotting, reporter gene assays, and transcriptomics can map the downstream effects of target engagement. These investigations will be crucial for validating the therapeutic potential of these molecules and for understanding potential off-target effects. A comprehensive mechanistic understanding is the foundation for developing safer and more effective therapeutic agents.

Rational Design and Synthesis of Derivatives with Targeted Properties

The core structure of this compound is a versatile scaffold that can be chemically modified to create derivatives with specific, targeted properties. Rational design, guided by an understanding of structure-activity relationships (SAR), will be a key driver of future research.

SAR studies involve systematically modifying different parts of the molecule and assessing the impact on biological activity. nih.gov This approach helps identify the key chemical features (pharmacophores) responsible for a desired effect. For example, research on 2-amino-N-phenylacetamide inhibitors of Slack potassium channels revealed that even minor structural changes could significantly impact activity, highlighting the importance of precise modifications. nih.gov

Future efforts will focus on designing derivatives for a wide range of biological targets, including enzymes, receptors, and ion channels implicated in diseases like cancer, microbial infections, and inflammatory disorders. ekb.eguran.ua The strategy of molecular hybridization , which combines the structural features of two or more known active compounds, is a powerful tool. For example, a hybrid of indomethacin and paracetamol structures led to the synthesis of (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide with anti-inflammatory potential. nih.gov The synthesis of novel heterocyclic systems, such as thiazoles, pyrimidines, and quinolines, starting from cyanoacetamide synthons, will continue to be a fruitful area for discovering compounds with unique therapeutic profiles. ekb.egnih.gov

Derivative ClassBiological Target/ActivityRationale
ThiazolidinonesAntibacterial, AnticancerVersatile heterocyclic core with a broad spectrum of bioactivity jchps.com
ImidazopyridinesTAK1 Kinase InhibitionTargeting key enzymes in inflammatory signaling pathways nih.gov
PyrazolesAntimicrobialSynthesis of novel heterocycles from reactive intermediates researchgate.net
Hybrid MoleculesAnti-inflammatoryCombining pharmacophores from existing drugs like indomethacin nih.gov

Enhanced Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is revolutionizing drug discovery and molecular design. For this compound and its derivatives, an enhanced integration of these approaches is a vital future direction.

In silico techniques such as molecular docking, quantum chemical calculations (like Density Functional Theory - DFT), and molecular dynamics (MD) simulations are powerful tools for predicting how these molecules will behave. nih.govresearchgate.net Molecular docking can predict the binding affinity and orientation of a compound within the active site of a target protein, helping to prioritize which derivatives to synthesize. ekb.egnih.gov MD simulations can then assess the stability of these interactions over time. researchgate.net

Furthermore, computational methods can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), helping to identify candidates with better drug-like characteristics early in the discovery process. researchgate.net These predictive models allow researchers to focus their synthetic efforts on compounds with the highest probability of success, saving time and resources.

The future lies in creating a tight feedback loop where computational predictions guide experimental synthesis and testing, and the experimental results are then used to refine and improve the computational models. frontiersin.org This iterative cycle of design, synthesis, testing, and modeling will accelerate the development of new derivatives with optimized potency, selectivity, and pharmacokinetic profiles. nih.gov

Expansion into Underexplored Material Science Applications

While much of the research on cyanoacetamide derivatives has focused on their biological activities, their chemical structure suggests significant, yet underexplored, potential in material science. The presence of polarizable groups like the cyano (C≡N) and carbonyl (C=O) functionalities, along with aromatic rings, makes them interesting candidates for advanced materials.

One emerging application is in the field of polymer science . Cyanoacetamide derivatives can be designed as functional monomers for polymerization. For instance, (E)‐2‐cyano‐N‐cyclohexyl‐3‐(dimethyl amino) acrylamide (B121943) has been used in microemulsion polymerization to create novel multifunctional polymeric nanospheres with potential applications in nanotechnology and biomedicine. researchgate.net Future research could explore the incorporation of these monomers into different polymer backbones to create materials with tailored thermal, mechanical, or electrochemical properties.

Another promising, yet nascent, area is nonlinear optics (NLO) . Organic materials with significant delocalized π-electron systems can exhibit large NLO responses, which are crucial for applications in optical data storage, processing, and communications. nih.govrochester.edu The conjugated systems that can be readily synthesized from this compound precursors are ideal candidates for NLO materials. nih.gov Theoretical and experimental investigations into the hyperpolarizability of new derivatives could uncover novel chromophores for optoelectronic applications. Further research could also explore their use in creating dyes, sensors, or components for organic electronic devices. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 2-cyano-N-(phenylcarbamoyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between cyanoacetic acid derivatives and phenylcarbamoyl precursors. A common approach involves using a coupling agent (e.g., DCC or EDCI) in anhydrous solvents like DMF or THF under nitrogen atmosphere. For example, describes a similar synthesis for a pharmaceutical intermediate, where cyanoacetic acid reacts with an aniline derivative under acidic conditions with a condensing agent. Optimizing stoichiometry (e.g., 1.2:1 molar ratio of cyanoacetic acid to phenylcarbamoyl amine) and temperature (60–80°C) improves yields (70–85%) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • 1H NMR : Expect signals for the acetamide NH (~8.3 ppm, singlet), aromatic protons (7.2–7.8 ppm, multiplet), and cyano-group-associated CH₂ (~3.3 ppm, singlet) as seen in structurally analogous compounds ().
  • IR : Key peaks include C≡N stretch (~2240 cm⁻¹), amide C=O (~1680 cm⁻¹), and N-H bend (~1550 cm⁻¹). Compare with reference spectra from databases like NIST .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : While toxicological data for this specific compound is limited (), structurally related cyanoacetamides require:
  • PPE : Nitrile gloves, lab coat, and fume hood use due to potential respiratory irritation.
  • Storage : Inert atmosphere (argon) at 4°C to prevent hydrolysis.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence the biological activity of this compound derivatives?

  • Methodological Answer : Computational docking studies (e.g., AutoDock Vina) and SAR analyses reveal that electron-withdrawing groups (e.g., -Cl, -F) at the meta or para positions enhance interactions with enzymes like carbonic anhydrase. For example, 3,4-dichloro-substituted analogs show 10-fold higher inhibitory activity (IC₅₀ = 0.8 µM) compared to unsubstituted derivatives (IC₅₀ = 8.2 µM) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for cyanoacetamide derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, cell lines) across labs.
  • Dose-Response Curves : Identify threshold effects; e.g., notes anti-inflammatory activity at low doses (IC₅₀ = 50 µM) vs. cytotoxicity at >200 µM.
  • Meta-Analysis : Pool data from multiple studies using tools like RevMan to account for variability .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

  • Methodological Answer :
  • Docking Simulations : Use Schrödinger Suite or MOE to predict binding poses in catalytic pockets (e.g., interaction with His64 in carbonic anhydrase).
  • QSAR Models : Correlate descriptors (logP, polar surface area) with activity. For example, analogs with logP < 2.5 show better blood-brain barrier penetration .

Key Considerations for Experimental Design

  • Stability Studies : Monitor hydrolysis of the cyano group under physiological conditions (pH 7.4, 37°C) via HPLC .
  • Crystallography : Use SHELX programs for single-crystal X-ray analysis to resolve ambiguous stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.